molecular formula C17H23N3O2 B2770935 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide CAS No. 2094406-94-5

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide

Cat. No. B2770935
M. Wt: 301.39
InChI Key: DAZDCQBDDQQAKB-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism Of Action

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide selectively binds to and irreversibly inhibits EGFR T790M mutations, which are responsible for drug resistance in NSCLC patients. This inhibition leads to the inhibition of downstream signaling pathways, resulting in cell growth arrest and apoptosis.

Biochemical And Physiological Effects

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has been shown to effectively inhibit the growth of NSCLC tumors with EGFR T790M mutations, while sparing normal cells. 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has also been shown to have a favorable safety profile, with minimal side effects.

Advantages And Limitations For Lab Experiments

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for EGFR T790M mutations, its irreversible binding, and its favorable safety profile. However, 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.

Future Directions

For 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide research include the development of combination therapies, the identification of biomarkers for patient selection, and the investigation of resistance mechanisms. Additionally, the use of 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide in other EGFR-mutated cancers and in combination with immunotherapies is an area of active research.
In conclusion, 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide is a promising third-generation EGFR TKI with significant efficacy in the treatment of NSCLC patients with EGFR T790M mutations. Its unique mechanism of action, favorable safety profile, and potential for combination therapies make it an important area of research for the future.

Synthesis Methods

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide is synthesized by reacting 4,4-dimethyl-1-piperidinylmagnesium chloride with 3-(2-bromoacetyl)phenyl isocyanate, followed by cyclization with 2-oxoazetidine-1-carboxylic acid. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide.

Scientific Research Applications

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. 4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide has shown significant efficacy in inhibiting tumor growth and improving patient outcomes.

properties

IUPAC Name

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2)7-10-19(11-8-17)16(22)18-13-4-3-5-14(12-13)20-9-6-15(20)21/h3-5,12H,6-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDCQBDDQQAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)N3CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide

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